REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5].[Sn](Cl)Cl.[OH-].[Na+]>Cl>[NH2:12][C:9]1[CH:10]=[CH:11][C:2]([Cl:1])=[C:3]([CH:8]=1)[C:4]([NH:6][CH3:7])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
2.3 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NC)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)NC)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |